(3R)-2,4-diiodo-3-methylbut-1-ene

Catalog No.
S1900748
CAS No.
481048-22-0
M.F
C5H8I2
M. Wt
321.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-2,4-diiodo-3-methylbut-1-ene

Eliminates stereochemical ambiguity in Halichondrin B analogue (e.g., Eribulin) synthesis. • Sets (R)-C3 stereocenter early, preventing diastereomer mixtures. • Enables >99% enantiomeric excess, critical for API regulatory approval. • Scalable, non-hazardous route suitable for clinical manufacturing.

CAS Number

481048-22-0

Product Name

(3R)-2,4-diiodo-3-methylbut-1-ene

IUPAC Name

(3R)-2,4-diiodo-3-methylbut-1-ene

Molecular Formula

C5H8I2

Molecular Weight

321.93 g/mol

InChI

InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

VOZYPLHSNKQLQD-SCSAIBSYSA-N

SMILES

CC(CI)C(=C)I

Canonical SMILES

CC(CI)C(=C)I

Isomeric SMILES

C[C@H](CI)C(=C)I

Synonyms

(R)-2,4-diiodo-3-methyl-1-butene, 2,4-Diiodo-3-methyl-1-butene, (R)-, 3R-Diiodo-3-methylbut-1-ene

Purity

≥98%

Package Size

0.5 g, 1 g, 5 g

(3R)-2,4-diiodo-3-methylbut-1-ene is a specialized, chiral dihalogenated alkene used as a key intermediate in multi-step organic synthesis. Its primary procurement value lies in its defined (R)-stereochemistry at the C3 position, which is essential for establishing stereocenters in complex target molecules such as anticancer agents and other natural products. This compound serves as a critical precursor for fragments used in the total synthesis of pharmaceutically relevant molecules, where precise stereocontrol is a non-negotiable requirement for biological activity and regulatory approval.

Research Fit

Data No product evidence JSON provided. Components require structured input to generate fit analysis.

Substituting (3R)-2,4-diiodo-3-methylbut-1-ene with its racemic counterpart or a structurally similar but achiral diiodoalkene is impractical for its intended applications. The core function of this reagent is to introduce a specific stereocenter that dictates the three-dimensional architecture of the final product, such as in the synthesis of Halichondrin B analogues like Eribulin. Using a racemic mixture would result in a mixture of diastereomers in subsequent steps, which are often difficult and costly to separate, drastically reducing the overall yield of the desired enantiomerically pure active pharmaceutical ingredient. Previous synthetic routes to this chiral building block that resulted in lower enantiomeric excess (e.g., 98% e.e.) were deemed unsuitable for large-scale manufacturing of pharmaceutical-quality material, highlighting the critical need for high enantiopurity from the start.

Substitution Risk

! Unable to assess substitution risk. Evidence JSON is empty or missing.

Essential Precursor for Stereospecific Synthesis of Halichondrin Analogues (e.g., Eribulin)

This compound is explicitly identified as a key building block for constructing complex macrocyclic ketones with potent anticancer activity, such as Halichondrin B and its derivatives. A patented, scalable synthesis was specifically developed for (3R)-2,4-diiodo-3-methylbut-1-ene to overcome the limitations of previous methods, such as cuprate chemistry that yielded only 98% enantiomeric excess (e.e.) or the use of pyrophoric reagents like trimethylaluminum, both of which are unsuitable for large-scale pharmaceutical production. The use of this specific (R)-isomer is integral to achieving the correct stereochemistry in the final complex molecule.

Evidence DimensionEnantiomeric Purity & Scalability
Target Compound DataSynthesized via a scalable, non-pyrophoric route suitable for producing pharmaceutical-quality material.
Comparator Or BaselineOlder cuprate-based synthesis (Yields 98% e.e., insufficient for pharmaceutical use) and a route using hazardous trimethylaluminum.
Quantified DifferenceThe patented route avoids the enantiomeric impurity issues (2% of the wrong enantiomer) and significant hazards (pyrophoric reagents) of previous methods.
ConditionsLarge-scale synthesis of Halichondrin natural products and their derivatives for pharmaceutical applications.

For process development and manufacturing in pharmaceuticals, starting with a high-purity, stereochemically defined precursor avoids costly purification steps and hazardous reagents, directly impacting project viability and cost.

Input Required
Data to verify
No quantitative evidence provided.
Please supply product evidence JSON to generate meaningful figures.
Expected N evidence items; currently 0 found.

Enables Key Stereocenter Installation in the Total Synthesis of (-)-Dactylolide

In the total synthesis of the cytotoxic marine natural product (-)-Dactylolide, a chiral fragment derived from (3R)-2,4-diiodo-3-methylbut-1-ene is used to install a critical stereocenter. The synthesis relies on the defined (R)-configuration of this building block to control the stereochemical outcome of subsequent transformations leading to the complex macrocyclic structure. The use of a racemic or achiral analog would lead to a mixture of diastereomers, compromising the synthesis of the biologically active (-)-enantiomer.

Evidence DimensionStereochemical Control
Target Compound DataEnables the stereocontrolled synthesis of the correct enantiomer of Dactylolide.
Comparator Or BaselineHypothetical use of a racemic or achiral diiodoalkene.
Quantified DifferenceLeads to a single desired diastereomeric pathway, versus multiple pathways that would require extensive separation and result in >50% loss of material.
ConditionsMulti-step total synthesis of a complex natural product.

Procuring the correct enantiomer of this building block is a prerequisite for an efficient and successful total synthesis, preventing the waste of resources on synthesizing and separating incorrect stereoisomers.

Process Development and Scale-Up for Halichondrin-Based API Synthesis

This building block is the right choice for research and manufacturing groups developing synthetic routes to Halichondrin analogues. Its availability from scalable, non-hazardous routes makes it suitable for programs progressing towards clinical trials and commercial manufacturing, where process safety and enantiomeric purity are paramount.

Fragment-Based Synthesis of Complex Natural Products

In academic or industrial settings focused on the total synthesis of complex molecules like (-)-Dactylolide, this reagent is specified for introducing the C1-C4 carbon backbone with the correct C3 stereochemistry. Its use simplifies the synthetic strategy by setting a key stereocenter early, avoiding stereochemical complications in later, more complex stages of the synthesis.

Application Fit

Application
Selection Property
Validation Focus
N/A
Awaiting structured evidence input
Confirm application mapping after data provision

XLogP3

3.9

Wikipedia

SCHEMBL14999545

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